
洛沙坦-d4羧酸
描述
科学研究应用
E-3174 D4 广泛用于科学研究的各种应用中,包括:
药代动力学: 研究氯沙坦在体内的吸收、分布、代谢和排泄。
代谢: 研究氯沙坦生物转化过程中涉及的代谢途径和中间体。
药物相互作用: 检查氯沙坦与其他化合物之间的相互作用,包括潜在的药物-药物相互作用。
作用机制
E-3174 D4 通过阻断血管紧张素 II 受体发挥作用,该受体参与调节血压和体液平衡。 通过抑制该受体,该化合物可减少血管紧张素 II 的血管收缩作用和醛固酮分泌作用,从而降低血压并改善心血管功能 .
E-3174 D4 的分子靶点包括血管紧张素 II 1 型受体,该受体存在于各种组织中,包括心脏、肾脏和血管。 其作用机制涉及的途径包括肾素-血管紧张素-醛固酮系统,该系统在血压调节中起着至关重要的作用 .
生化分析
Biochemical Properties
Losartan-d4 Carboxylic Acid plays a significant role in biochemical reactions by selectively blocking the binding of angiotensin II to the angiotensin II type 1 receptor (AT1 receptor) . This inhibition helps to reduce vasoconstriction and aldosterone secretion, leading to vasodilation, decreased blood pressure, and reduced aldosterone production . The compound interacts with various enzymes and proteins, including cytochrome P450 isoenzymes such as CYP2C9 and CYP3A4, which are involved in its metabolism .
Cellular Effects
Losartan-d4 Carboxylic Acid influences various cellular processes by blocking the AT1 receptor, which is involved in cell signaling pathways related to blood pressure regulation . This blockade results in decreased vasoconstriction and aldosterone secretion, ultimately leading to vasodilation and reduced blood pressure . Additionally, the compound affects gene expression and cellular metabolism by modulating the renin-angiotensin system .
Molecular Mechanism
The molecular mechanism of Losartan-d4 Carboxylic Acid involves its binding to the AT1 receptor, preventing angiotensin II from exerting its effects . This inhibition leads to reduced vasoconstriction and aldosterone secretion . The compound is metabolized by cytochrome P450 isoenzymes, including CYP2C9 and CYP3A4, which convert it to its active carboxylic acid form . This biotransformation is crucial for its pharmacological activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Losartan-d4 Carboxylic Acid have been observed to change over time. The compound is stable under specific conditions and undergoes degradation when exposed to certain factors . Long-term studies have shown that it maintains its efficacy in reducing blood pressure and modulating the renin-angiotensin system . Its stability and degradation rates can vary depending on the experimental conditions .
Dosage Effects in Animal Models
In animal models, the effects of Losartan-d4 Carboxylic Acid vary with different dosages. At lower doses, the compound effectively reduces blood pressure and modulates the renin-angiotensin system . At higher doses, it may cause adverse effects such as excessive vasodilation and hypotension . The optimal dosage range for achieving therapeutic effects without causing toxicity is crucial for its application in research .
Metabolic Pathways
Losartan-d4 Carboxylic Acid is involved in several metabolic pathways, primarily mediated by cytochrome P450 isoenzymes such as CYP2C9 and CYP3A4 . These enzymes convert the compound to its active carboxylic acid form, which is pharmacologically more potent . The metabolic pathways also involve the formation of intermediate metabolites, which are further processed to yield the active compound .
Transport and Distribution
The transport and distribution of Losartan-d4 Carboxylic Acid within cells and tissues involve various transporters and binding proteins . The compound is actively transported across cell membranes and distributed to different tissues, where it exerts its pharmacological effects . The distribution is influenced by factors such as tissue perfusion, binding affinity to transporters, and the presence of binding proteins .
Subcellular Localization
Losartan-d4 Carboxylic Acid is localized in specific subcellular compartments, where it interacts with its target receptors and enzymes . The compound’s activity and function are influenced by its subcellular localization, which is determined by targeting signals and post-translational modifications . These factors ensure that the compound reaches its intended site of action within the cell .
准备方法
E-3174 D4 的合成涉及将氘原子掺入氯沙坦分子中。这可以通过各种合成途径实现,包括使用氘代试剂和溶剂。 反应条件通常涉及使用催化剂以及特定的温度和压力设置,以确保氘原子的成功掺入 .
E-3174 D4 的工业生产方法与氯沙坦合成方法类似,但增加了一些步骤以引入氘。 这些方法通常涉及多步合成过程,包括制备中间体化合物、纯化和最后的氘化步骤 .
化学反应分析
E-3174 D4 经历了几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢产物,包括羧酸衍生物。
还原: 还原反应可以将 E-3174 D4 转化为不同的还原形式,这些形式可能具有不同的药理学性质。
这些反应中常用的试剂包括氧化剂(如高锰酸钾)、还原剂(如硼氢化钠)以及各种催化剂以促进取代反应。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
E-3174 D4 因其氘标记而独一无二,这在药代动力学和代谢研究中提供了明显的优势。类似化合物包括:
氯沙坦: 母体化合物,也是血管紧张素 II 受体拮抗剂。
EXP3174: 氯沙坦的另一种代谢产物,具有相似的药理学性质,但缺乏氘标记。
属性
IUPAC Name |
2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i9D,10D,11D,12D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUXAIYYDDCIRX-IRYCTXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670090 | |
| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-62-1 | |
| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



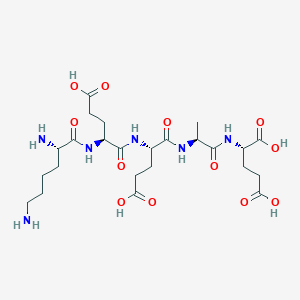
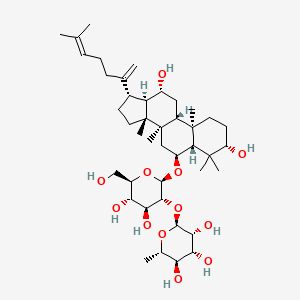



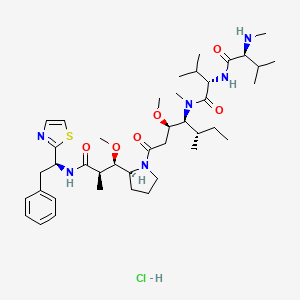
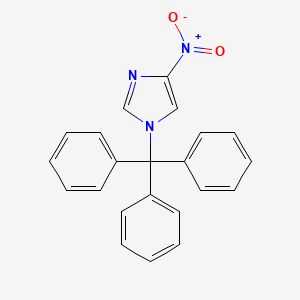
![(2S)-2-amino-3-[3-(2-chlorophenyl)-5-(phosphonomethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B1139372.png)


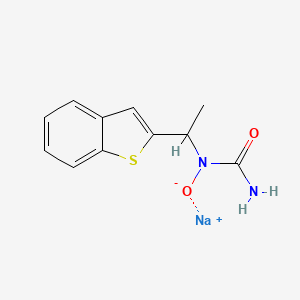
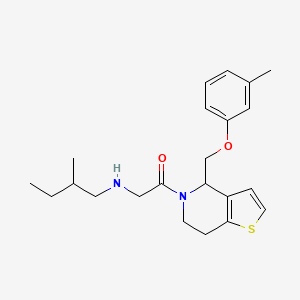
![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)
